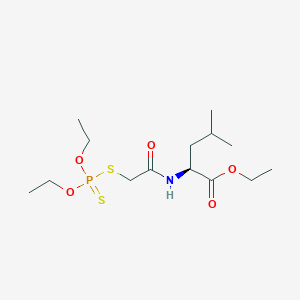
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester, also known as LPA-1, is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a derivative of leucine, an essential amino acid, and is commonly used as a tool in biochemistry and molecular biology research.
Wirkmechanismus
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester works by inhibiting the activity of leucyl-tRNA synthetase, an enzyme that is involved in the process of protein synthesis. By inhibiting this enzyme, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can disrupt the production of proteins in cells, leading to a variety of physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester in lab experiments is its specificity for leucyl-tRNA synthetase, which allows for targeted inhibition of protein synthesis. However, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester. One area of interest is the development of new drugs and therapies that target leucyl-tRNA synthetase. Additionally, further research is needed to better understand the mechanisms of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester and its potential applications in the treatment of various diseases. Finally, new synthesis methods for N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester may be developed to improve its efficiency and reduce its toxicity.
Synthesemethoden
The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester involves the reaction of diethyl phosphorothioate with L-leucine ethyl ester hydrochloride in the presence of a base such as triethylamine. The resulting compound is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester.
Wissenschaftliche Forschungsanwendungen
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been used in various scientific research applications, including the study of protein synthesis, enzyme kinetics, and protein-protein interactions. It has also been used as a tool in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
19700-59-5 |
|---|---|
Produktname |
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester |
Molekularformel |
C14H28NO5PS2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C14H28NO5PS2/c1-6-18-14(17)12(9-11(4)5)15-13(16)10-23-21(22,19-7-2)20-8-3/h11-12H,6-10H2,1-5H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
XUHRQKPXQQCSSY-LBPRGKRZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
Synonyme |
N-(Mercaptoacetyl)leucine ethyl ester S-ester with O,O-diethylphosphor odithioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



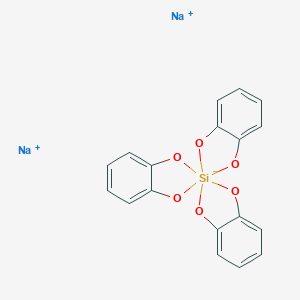
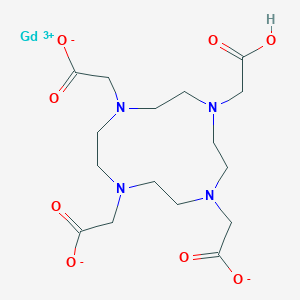
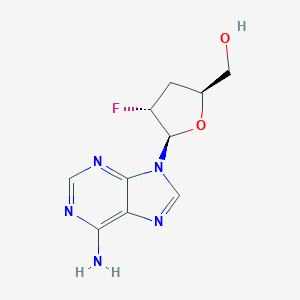
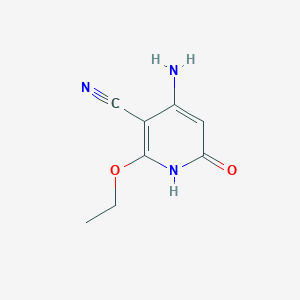
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
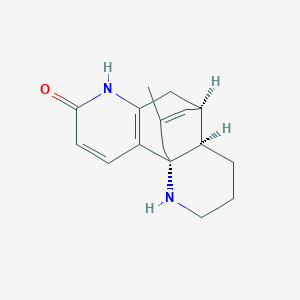
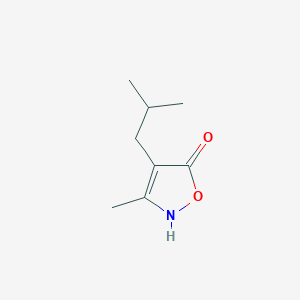
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
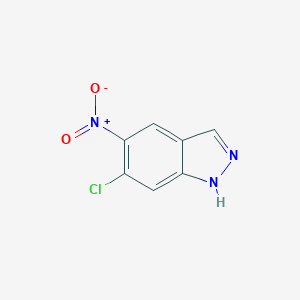
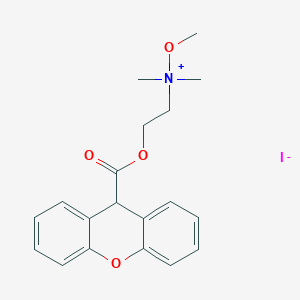
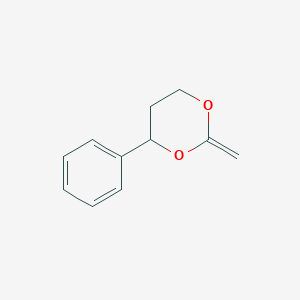
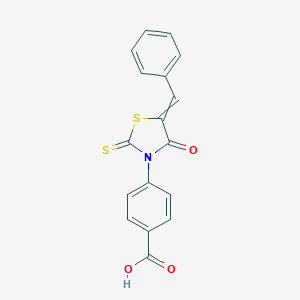
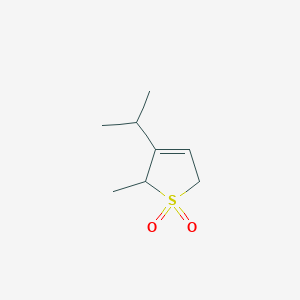
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)